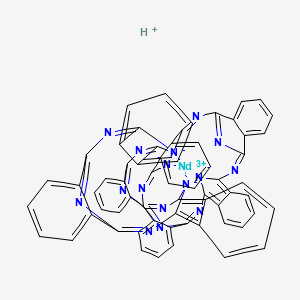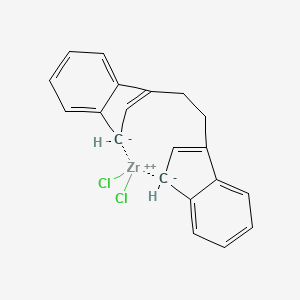
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, is a metallocene compound that forms a complex with zirconium and is used as a catalyst in various chemical reactions. This compound is known for its stability and effectiveness in catalyzing polymerization reactions, particularly in the production of polyolefins.
Métodos De Preparación
The synthesis of zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, typically involves the reaction of zirconium tetrachloride with a ligand precursor. The ligand precursor is usually prepared by reacting 1,2-ethanediylbis(1H-inden-1-ylidene) with a suitable reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane. Industrial production methods may involve large-scale reactors and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands. Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in polymerization reactions to produce polyolefins.
Biology: Investigated for its potential use in biocatalysis and enzyme mimetics.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, exerts its effects involves the coordination of the zirconium center with the ligands. This coordination activates the zirconium center, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, can be compared with other similar metallocene compounds, such as:
- Titanium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-
- Hafnium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))- These compounds share similar structures and catalytic properties but differ in their reactivity and stability. Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, is unique in its balance of stability and reactivity, making it a preferred choice for certain applications.
Propiedades
Número CAS |
112243-78-4 |
|---|---|
Fórmula molecular |
C20H16Cl2Zr |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
dichlorozirconium(2+);3-[2-(3H-inden-3-id-1-yl)ethyl]-1H-inden-1-ide |
InChI |
InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
TYGIJVHJINRQJV-UHFFFAOYSA-L |
SMILES canónico |
[CH-]1C=C(C2=CC=CC=C21)CCC3=C[CH-]C4=CC=CC=C43.Cl[Zr+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


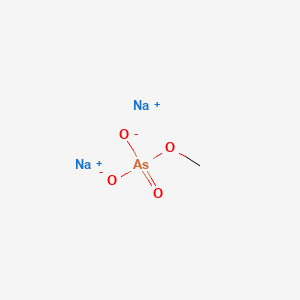
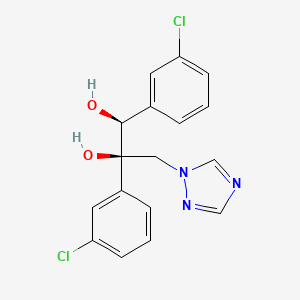

![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)

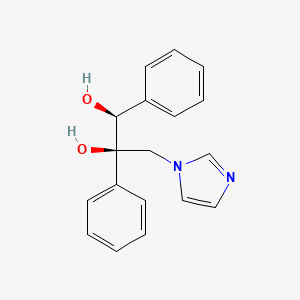
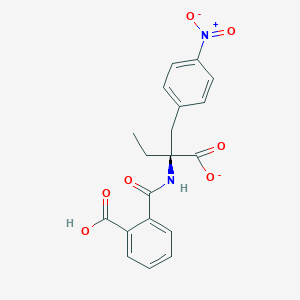
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
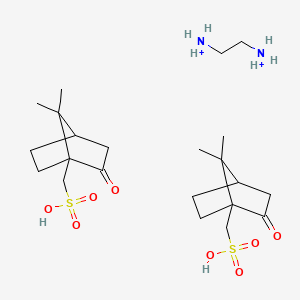
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
